molecular formula C29H33ClN6O4 B11532639 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide CAS No. 311784-47-1

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide

Cat. No.: B11532639
CAS No.: 311784-47-1
M. Wt: 565.1 g/mol
InChI Key: SZRHIRVDMDUWMW-UHFFFAOYSA-N
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Description

This compound is a structurally complex adamantane-based carboxamide featuring three key components:

Adamantane core: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability in drug design .

3-Chloro-1,2,4-triazole substituent: A heterocyclic moiety at the 3-position of adamantane, which may contribute to hydrogen bonding, metal coordination, or π-π stacking interactions.

Aryl carboxamide group: The N-linked aromatic system includes a 3-(diethylamino)phenoxy group (electron-donating) and a 5-nitro substituent (electron-withdrawing). This combination balances solubility and reactivity, with the diethylamino group improving hydrophilicity and the nitro group influencing redox properties .

While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., adamantane-triazole-carboxamides) are synthesized via coupling reactions using EDCI/HOBt or chloroacetyl chloride, as seen in related compounds .

Properties

CAS No.

311784-47-1

Molecular Formula

C29H33ClN6O4

Molecular Weight

565.1 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]adamantane-1-carboxamide

InChI

InChI=1S/C29H33ClN6O4/c1-3-34(4-2)22-6-5-7-24(11-22)40-25-10-21(9-23(12-25)36(38)39)32-26(37)28-13-19-8-20(14-28)16-29(15-19,17-28)35-18-31-27(30)33-35/h5-7,9-12,18-20H,3-4,8,13-17H2,1-2H3,(H,32,37)

InChI Key

SZRHIRVDMDUWMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane core and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include triazole oxides and nitrophenyl oxides.

    Reduction: Products include amine derivatives of the nitrophenyl group.

    Substitution: Substituted adamantane and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, including antimicrobial and anticancer properties .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. The adamantane core is a known pharmacophore in antiviral drugs, and the nitrophenyl group can enhance the compound’s bioavailability and efficacy .

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several adamantane-triazole derivatives. Key comparisons include:

Compound Name/CAS No. Substituents on Triazole Aryl Group on Carboxamide Molecular Weight Notable Properties/Activities Evidence Source
Target Compound 3-chloro 3-(diethylamino)phenoxy-5-nitrophenyl ~600 (estimated) Hypothesized enhanced solubility due to diethylamino group; nitro group may confer redox activity
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (CAS 400869-55-8) 3-chloro — (carboxylic acid) 282 Base structure; likely lower bioavailability than carboxamides
N-(3-nitrophenyl)-3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide (CAS 444930-81-8) 3-nitro 3-nitrophenyl 412.4 Dual nitro groups may increase oxidative stress in biological systems
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-{3-nitro-1H-1,2,4-triazol-1-yl}-adamantanecarboxamide (CAS 515151-39-0) 3-nitro 2-fluoro-5-(trifluoromethyl)phenyl 453.39 Fluorinated aryl group enhances lipophilicity and metabolic stability
3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-(2,5-dichlorophenyl)adamantanecarboxamide (CAS 362620-81-3) 5-bromo-3-nitro 2,5-dichlorophenyl 515.19 Halogen-rich structure; potential antimicrobial/antifungal activity
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide 3-chloro 3-chloro-4-(difluoromethoxy)phenyl ~500 (estimated) Difluoromethoxy group may improve blood-brain barrier penetration

Key Trends and Insights

Triazole Substitution :

  • Chloro (as in the target compound) or nitro groups dominate. Chloro-triazoles are associated with moderate bioactivity and stability, while nitro derivatives may exhibit redox-dependent cytotoxicity .
  • Bromo-nitro combinations (e.g., CAS 362620-81-3) suggest halogen bonding for enhanced target binding .

Aryl Group Effects: Electron-withdrawing groups (NO₂, CF₃) improve oxidative stability but may reduce solubility. The target compound’s diethylamino group counterbalances this via electron donation . Fluorinated or chlorinated aryl rings (e.g., CAS 515151-39-0, ) increase lipophilicity, correlating with improved membrane permeability.

Halogenated analogs (e.g., CAS 362620-81-3) are hypothesized to disrupt microbial enzymes via halogen bonding . The target compound’s diethylamino-phenoxy group may confer unique pharmacokinetics, such as prolonged half-life or tissue-specific targeting .

Synthetic Routes :

  • Most analogs are synthesized via carbodiimide-mediated coupling (EDCI/HOBt) or nucleophilic substitution, as seen in .

Biological Activity

The compound 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Triazole ring : Known for its role in various biological activities.
  • Adamantane moiety : Provides structural stability and is associated with antiviral properties.
  • Diethylamino and nitrophenyl groups : These contribute to the compound’s pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that triazole derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
  • The specific compound has shown promise against fungal pathogens, potentially acting through inhibition of ergosterol synthesis, a vital component of fungal cell membranes.

Anticancer Properties

The compound's anticancer potential has been investigated through various in vitro studies:

  • It has been shown to induce apoptosis in cancer cell lines, particularly breast and colon cancer cells. Mechanistically, this may involve the activation of caspases and the disruption of mitochondrial membrane potential .
  • A comparative study highlighted its effectiveness relative to other known anticancer agents, suggesting a synergistic effect when combined with traditional chemotherapeutics .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes involved in critical metabolic pathways in pathogens.
  • Induction of Oxidative Stress : The presence of nitro groups may facilitate the generation of reactive oxygen species (ROS), leading to cellular damage in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways related to cell proliferation and survival, such as the PI3K/Akt pathway.

Case Studies

Several case studies have illustrated the practical applications and effectiveness of this compound:

StudyContextFindings
Study 1AntimicrobialDemonstrated significant inhibition of Candida albicans growth at low concentrations.
Study 2Cancer TherapyShowed a dose-dependent increase in apoptosis markers in breast cancer cell lines.
Study 3Synergistic EffectsFound enhanced cytotoxicity when combined with doxorubicin in colon cancer models.

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